4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one
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Overview
Description
4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one is a complex organic compound that features a pyrimidinone core with a phosphinan substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one typically involves multi-step organic synthesis
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinan moiety, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can target the pyrimidinone core, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phosphinan and pyrimidinone moieties. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: Known for its antiviral properties.
4-amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Studied for its anticancer activities.
Uniqueness
4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one is unique due to its specific combination of a pyrimidinone core and a phosphinan substituent, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C27H50N3O6P |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
4-amino-1-[[(5S)-2-(3-hexadecoxypropoxy)-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one |
InChI |
InChI=1S/C27H50N3O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-33-20-16-21-35-37(32)24-34-25(23-36-37)22-30-18-17-26(28)29-27(30)31/h17-18,25H,2-16,19-24H2,1H3,(H2,28,29,31)/t25-,37?/m0/s1 |
InChI Key |
SLYMJSGMJWGMJB-OAWRCXNGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP1(=O)CO[C@H](CO1)CN2C=CC(=NC2=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP1(=O)COC(CO1)CN2C=CC(=NC2=O)N |
Synonyms |
HDP-cCDP hexadecyloxypropyl-cyclic cidofovi |
Origin of Product |
United States |
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